3-Chloropyrido[3,4-c]pyridazine-6-carboxylic acid
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Overview
Description
3-Chloropyrido[3,4-c]pyridazine-6-carboxylic acid is a heterocyclic compound that contains a pyridazine ring fused with a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[3,4-c]pyridazines, including 3-Chloropyrido[3,4-c]pyridazine-6-carboxylic acid, typically involves the formation of the pyridazine ring through cyclization reactions. One common method is the condensation of hydrazines with dicarbonyl compounds, followed by cyclization . Another approach involves the use of aza-Diels-Alder reactions, where a diene reacts with a diazine to form the pyridazine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent interest in research. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Chloropyrido[3,4-c]pyridazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-Chloropyrido[3,4-c]pyridazine-6-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its heterocyclic structure can be utilized in the design of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-Chloropyrido[3,4-c]pyridazine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and π-π stacking interactions, which can modulate the activity of its targets . These interactions can lead to changes in the biological activity of the target molecules, potentially resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler structure with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3-position.
Uniqueness
3-Chloropyrido[3,4-c]pyridazine-6-carboxylic acid is unique due to its fused ring structure, which combines the properties of both pyridazine and pyridine rings. This fusion enhances its stability and reactivity, making it a valuable scaffold in medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H4ClN3O2 |
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Molecular Weight |
209.59 g/mol |
IUPAC Name |
3-chloropyrido[3,4-c]pyridazine-6-carboxylic acid |
InChI |
InChI=1S/C8H4ClN3O2/c9-7-2-4-1-5(8(13)14)10-3-6(4)11-12-7/h1-3H,(H,13,14) |
InChI Key |
BVCUWIOYGFGQBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(N=NC2=CN=C1C(=O)O)Cl |
Origin of Product |
United States |
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